molecular formula C25H29N3O4 B3943849 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea

Cat. No.: B3943849
M. Wt: 435.5 g/mol
InChI Key: YECANEYBTSHONY-UHFFFAOYSA-N
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Description

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, naphthalene moiety, and urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-diethoxy-4-morpholin-4-ylaniline, which is then reacted with naphthalen-1-yl isocyanate under controlled conditions to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diethoxy-4-morpholin-4-ylphenylurea
  • N-(2-Chlorophenyl)-2-(2,5-diethoxy-4-morpholin-4-ylphenylazo)-3-oxobutyramide

Uniqueness

1-(2,5-Diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and naphthalene moiety allows for versatile interactions in various applications .

Properties

IUPAC Name

1-(2,5-diethoxy-4-morpholin-4-ylphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-31-23-17-22(28-12-14-30-15-13-28)24(32-4-2)16-21(23)27-25(29)26-20-11-7-9-18-8-5-6-10-19(18)20/h5-11,16-17H,3-4,12-15H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECANEYBTSHONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OCC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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